5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide
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Overview
Description
The compound “5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of this compound involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which is prepared from 2,5-CTF . The synthesis process is achieved in the final synthesis step .Scientific Research Applications
Antimicrobial and Antitumor Activities
Sulfonamides have historically been recognized for their antibacterial properties, serving as a foundation for developing drugs to treat bacterial infections (Carta, Scozzafava, & Supuran, 2012). The research and development of sulfonamides have evolved, with current studies focusing on their potential in treating various diseases, including cancer. Novel sulfonamide compounds exhibit significant antitumor activity, prompting the exploration of these molecules in anticancer therapies (Gulcin & Taslimi, 2018).
Environmental Applications
Sulfonamides have also been investigated for their environmental applications, particularly in microbial degradation of polyfluoroalkyl chemicals. These studies aim to understand the environmental fate and degradation pathways of polyfluoroalkyl substances, highlighting the significance of sulfonamides in mitigating pollution and toxic effects associated with these chemicals (Liu & Avendaño, 2013).
Diuretic and Pharmaceutical Impurities
Sulfonamides are key components in the synthesis of diuretics and have been the subject of patents outlining their utility in treating conditions such as glaucoma, hypertension, and obesity by inhibiting specific carbonic anhydrase isoforms (Carta & Supuran, 2013). Additionally, the role of sulfonamides in the identification and analysis of pharmaceutical impurities, particularly in proton pump inhibitors, has been explored to ensure drug safety and efficacy (Saini et al., 2019).
Antioxidant Capacity and Analytical Methods
The antioxidant capacity of sulfonamides has been evaluated through assays like the ABTS/PP decolorization assay, suggesting potential applications in developing antioxidant therapies (Ilyasov et al., 2020). Moreover, advancements in analytical methods for sulfonamides, such as capillary electrophoresis, have improved the detection and quantification of these compounds in various matrices, facilitating research and quality control in pharmaceutical applications (Hoff & Kist, 2009).
Future Directions
The future directions for this compound involve discovering many novel applications of TFMP . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Properties
IUPAC Name |
5-[(Z)-2-(4-chloroanilino)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-N,N-diethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F3N3O2S2/c1-3-30(4-2)34(31,32)20-10-9-19(33-20)17(13-28-16-7-5-15(23)6-8-16)21-18(24)11-14(12-29-21)22(25,26)27/h5-13,28H,3-4H2,1-2H3/b17-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPNMRMQYYAHIK-GHRIWEEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(=CNC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)/C(=C\NC2=CC=C(C=C2)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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